2-Chloro-3-methylpyridine 1-oxide
Overview
Description
2-Chloro-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is used for industrial purposes .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylpyridine 1-oxide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylpyridine 1-oxide consists of a pyridine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylpyridine 1-oxide are challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-3-methylpyridine 1-oxide has a density of 1.2±0.1 g/cm3, a boiling point of 316.8±22.0 °C at 760 mmHg, and a flash point of 145.4±22.3 °C . It also has a refractive index of 1.533 .Scientific Research Applications
1. Synthesis of Nicotine Insecticides
2-Chloro-3-methylpyridine 1-oxide plays a crucial role in synthesizing nicotine insecticides such as imidacloprid and acetamiprid. The synthesis involves catalytic oxidation processes and has led to safer and more efficient production methods using microreaction systems. This technique provides higher yields and better reaction control compared to traditional methods (Sang, Huang, & Xu, 2020).
2. Improved Production Processes
Research has focused on improving the production process of 2-chloro-5-methylpyridine from 3-methylpyridine-N-oxide. Advancements in chlorination techniques have significantly increased reaction conversion rates, yielding higher production efficiency and cost reduction (Rong-mao, 2008).
3. Structural and Thermal Studies
Studies on the chloro complexes of cobalt and copper with 2-amino-3-methylpyridine have provided insights into the molecular environment of these metal ions. These complexes, with their unique tetrahedral structures, have potential applications in various fields, including material science and catalysis (Carson, Kenessey, Allan, & Liptay, 1995).
4. Molecular Structure Determination
The molecular structures of various pyridine-N-oxides, including 4-chloro-pyridine-N-oxide, have been extensively studied. Such research is vital for understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and material science (Chiang & Song, 1983).
5. Pharmaceutical and Pesticide Intermediates
The compound has been identified as an important intermediate in the production of various medicines and pesticides. Techniques like extraction, distillation, and chromatography have been used to achieve high purity levels for these intermediates, highlighting their significance in industrial applications (Li, 2005).
6. Runaway Reaction Studies
Calorimetry studies on 2-methylpyridine-N-oxidation have shed light on the runaway behavior of this reaction. This research is crucial for understanding the safety and efficiency of chemical processes involving pyridine-N-oxides (Saenz, Vázquez, Liu, Rogers, Mannan, & Papadaki, 2009).
Safety And Hazards
Future Directions
The future directions for 2-Chloro-3-methylpyridine 1-oxide involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
2-chloro-3-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMADNNOPPAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540605 | |
Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylpyridine 1-oxide | |
CAS RN |
91668-83-6 | |
Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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